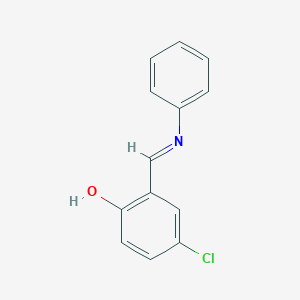

5-Chlorosalicylidene aniline

概要

説明

5-Chlorosalicylidene aniline is a Schiff base compound that carries an imine or azomethine functional group (–C=N–). It is the condensation product of 5-chlorosalicylaldehyde and aniline. This compound has garnered interest due to its unique chemical properties and biological activities, including antifungal, antimicrobial, and anticancer properties .

作用機序

Target of Action

Schiff bases, the class of compounds to which 5-chlorosalicylidene aniline belongs, are known to interact with various biological targets due to their ability to form complexes with metal ions .

Mode of Action

It’s known that schiff bases can form complexes with metal ions, which can interfere with various biological processes . The nitrogen atom of the azomethine group in Schiff bases may form a hydrogen bond with the active centers of cell constituents, thereby interfering with normal cell processes .

Biochemical Pathways

Schiff bases are known to be involved in the transformation of >c=o to >c=n and vice versa, which is a reaction of biochemical interest .

Pharmacokinetics

The compound is expected to have moderate hydrophilicity and hydrophobicity, suggesting it may have moderate permeability across cell membranes .

Result of Action

It’s known that the compound can lose its thermochromic properties and transform to a photochromic tautomer with dramatic differences in the forward and backward ground state reactions with temperature .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when the compound was entrapped in a mesoporous silica designated as MCM-41, it lost its thermochromic properties and transformed to a photochromic tautomer . This suggests that the compound’s action, efficacy, and stability can be significantly influenced by its environment.

生化学分析

Biochemical Properties

It is known that it can form complexes with certain metal ions such as Cu2+ and Co2+ .

Molecular Mechanism

It is known to form complexes with certain metal ions , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

準備方法

Synthetic Routes and Reaction Conditions: 5-Chlorosalicylidene aniline is typically synthesized through a condensation reaction between 5-chlorosalicylaldehyde and aniline. The reaction is usually carried out in an ethanol solution, where the reactants are mixed and allowed to react under reflux conditions. The product is then isolated by slow evaporation of the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the imine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagent used

科学的研究の応用

5-Chlorosalicylidene aniline has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential anticancer and anti-inflammatory activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds .

類似化合物との比較

5-Chlorosalicylaldehyde: Shares the chlorinated aromatic ring but lacks the imine group.

Aniline: The parent amine compound without the aldehyde-derived imine group.

Other Schiff Bases: Compounds like N-(4-chlorosalicylidene)-4-chloroaniline exhibit similar structural features but differ in substituent positions

Uniqueness: 5-Chlorosalicylidene aniline is unique due to its specific substitution pattern and the presence of both an imine group and a chlorine atom, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

5-Chlorosalicylidene aniline, also known as N-(5-chlorosalicylidene) aniline, is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antifungal applications. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 231.68 g/mol. The compound features a chlorinated salicylaldehyde moiety linked to an aniline group, which contributes to its chemical properties and biological activity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 231.68 g/mol |

| Dipole Moment | 4.945 D |

| Total Polar Surface Area | 32.59 Ų |

Synthesis and Characterization

This compound is synthesized through the condensation reaction between 5-chlorosalicylaldehyde and aniline in ethanol. The resulting product can be characterized using various techniques including X-ray diffraction and NMR spectroscopy to confirm its structure and purity .

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound. A study conducted by Suresh et al. (2020) demonstrated that this compound exhibits significant antifungal properties against various fungal strains. The research utilized crystallographic analysis and semi-empirical calculations to assess its biological efficacy .

Key Findings:

- The compound displayed a notable inhibition zone against Candida albicans and Aspergillus niger.

- The Minimum Inhibitory Concentration (MIC) values indicated effective antifungal activity at low concentrations.

Computational Analysis of Biological Activity

Computational studies have provided insights into the electronic properties of this compound, which correlate with its biological activity. The HOMO-LUMO energy gap was found to be 7.071 eV, suggesting moderate reactivity due to charge transfer interactions between the molecular orbitals .

Table 2: Bioactivity Scores

| Activity Type | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.87 |

| Ion Channel Modulator | -0.81 |

| Kinase Inhibition | -0.59 |

| Nuclear Receptor Ligand | -0.82 |

| Protease Inhibitor | -0.99 |

| Enzyme Inhibition | -0.43 |

These scores indicate that while the compound shows some potential for biological activity, it may not be highly effective across all tested targets.

Case Studies

- Antifungal Efficacy Against Candida albicans :

- A study evaluated the antifungal effects of this compound in vitro, revealing that it inhibited fungal growth significantly compared to control groups.

- Structure-Activity Relationship (SAR) :

- Research into the SAR of similar Schiff bases indicates that modifications to the chlorinated salicylaldehyde moiety can enhance or diminish biological activity, emphasizing the importance of structural features in determining efficacy.

特性

IUPAC Name |

4-chloro-2-(phenyliminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSXCMBQPJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15597-76-9 | |

| Record name | 5-Chlorosalicylidene aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015597769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the crystal structure of N-(5-Chlorosalicylidene)aniline reveal about its potential to interact with biological systems?

A1: X-ray crystallography studies [] showed that N-(5-Chlorosalicylidene)aniline crystallizes in an orthorhombic system within the Pca21 space group. This structure is stabilized by dispersion forces arising from short H…H contacts and an intramolecular N-H…O hydrogen bond. These features suggest that N-(5-Chlorosalicylidene)aniline could potentially interact with biological targets through hydrogen bonding and van der Waals interactions.

Q2: How do computational studies contribute to understanding the potential antifungal activity of N-(5-Chlorosalicylidene)aniline?

A2: Semi-empirical calculations and Molinspirations analyses [] provided valuable insights into the potential activity of this Schiff base. The calculated HOMO-LUMO energy gap of 7.071 eV suggests a degree of chemical reactivity. Furthermore, the compound is predicted to possess balanced hydrophilicity and hydrophobicity, implying moderate cell membrane permeability. Bioactivity scores from these analyses point towards a weakly bioactive nature, indicating the compound may require further structural optimization to enhance its efficacy as an antifungal agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。